molecular formula C12H9F4N3O B10954095 N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10954095
M. Wt: 287.21 g/mol
InChI Key: UIWNECSOOFTGNX-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

    Introduction of the fluoro and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents such as fluorine gas or trifluoromethyl iodide.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

    Industrial Chemistry: It is used as a building block in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The mechanism by which N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
  • N-[2-bromo-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The trifluoromethyl group also imparts distinct electronic and steric properties, making this compound particularly interesting for various applications.

Properties

Molecular Formula

C12H9F4N3O

Molecular Weight

287.21 g/mol

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H9F4N3O/c1-19-10(4-5-17-19)11(20)18-9-6-7(12(14,15)16)2-3-8(9)13/h2-6H,1H3,(H,18,20)

InChI Key

UIWNECSOOFTGNX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F

Origin of Product

United States

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